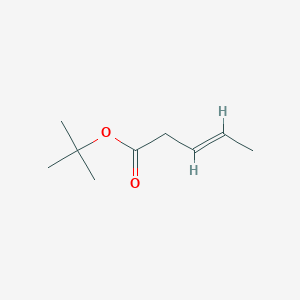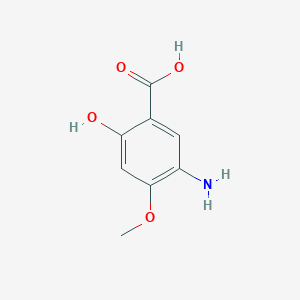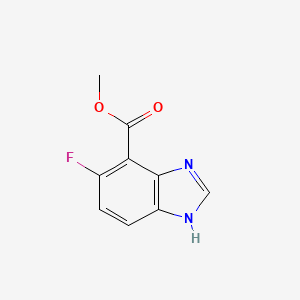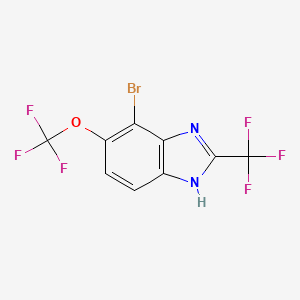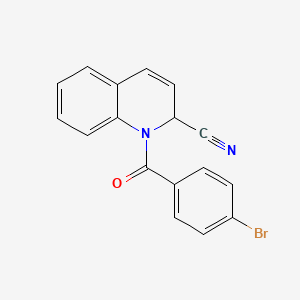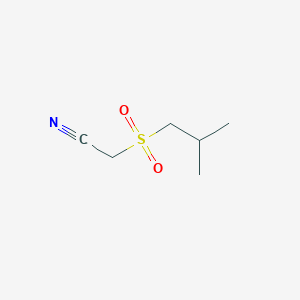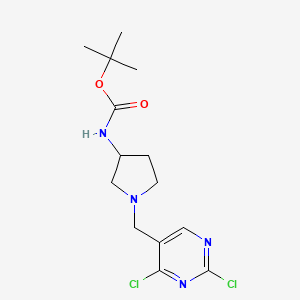![molecular formula C9H7NO2 B12846468 7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring with a dioxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the following steps:
Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a pyridine derivative under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of a halogenated pyridine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the cyclization step and the Sonogashira coupling, allowing for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:
- **Organic S
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
7-ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C9H7NO2/c1-2-7-5-8-9(10-6-7)12-4-3-11-8/h1,5-6H,3-4H2 |
Clé InChI |
JMOFKYSPDJWVQT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(N=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


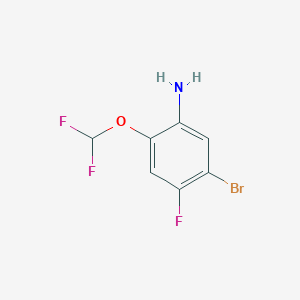

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
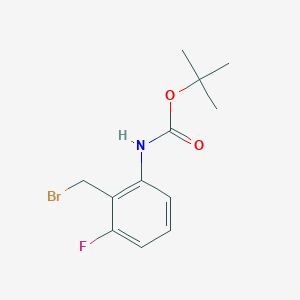
![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)

